molecular formula C14H12N2O3 B5728240 N-4-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-4-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B5728240
M. Wt: 256.26 g/mol
InChI Key: HENQARNQCCRZMI-UHFFFAOYSA-N
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Description

N-4-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C14H12N2O3 and its molecular weight is 256.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.08479225 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-pyridin-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-14(16-11-3-5-15-6-4-11)10-1-2-12-13(9-10)19-8-7-18-12/h1-6,9H,7-8H2,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENQARNQCCRZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-4-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H10_{10}N2_{2}O3_{3}
  • CAS Number : 659279

Research indicates that this compound acts primarily through inhibition of cyclin-dependent kinase 9 (CDK9), which is crucial for the transcriptional regulation of genes involved in cell survival and proliferation. CDK9 is often overexpressed in various cancers, making it a target for therapeutic intervention. The compound has been shown to reverse epigenetic silencing in cellular models, enhancing gene expression related to apoptosis and cell cycle regulation .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50_{50} values obtained from various studies:

Cell Line IC50_{50} (µM) Reference
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)7.5
A549 (Lung Cancer)10.0

These results indicate that the compound is particularly effective against breast cancer cells compared to others.

Selectivity and Mechanism Insights

The selectivity of this compound for CDK9 over other kinases such as CDK2 and CDK7 has been noted as a significant advantage in its therapeutic potential. Comparative modeling studies have shown that structural modifications can enhance selectivity and potency .

Case Studies

  • Study on MCF-7 Cells : A study explored the effects of N-4-pyridinyl derivatives on MCF-7 cells, revealing that treatment with the compound led to increased apoptosis markers and downregulation of anti-apoptotic proteins like Bcl-2. This indicates a mechanism where the compound may induce programmed cell death in cancer cells .
  • In Vivo Efficacy : In animal models of breast cancer, administration of this compound significantly reduced tumor size compared to control groups. The study reported a reduction in tumor volume by approximately 40% after four weeks of treatment .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant Activity
Research indicates that benzodioxane derivatives, including N-4-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, exhibit potential as antidepressants. The compound's structural features allow for interaction with serotonin receptors, which are critical in mood regulation. Studies have shown that modifications to the benzodioxane structure can enhance selectivity and potency against specific serotonin receptor subtypes, making it a candidate for further development as an antidepressant .

1.2 Anticancer Properties
The compound has also been investigated for its anticancer properties. Benzodioxane derivatives have been linked to inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. The mechanism often involves modulation of signaling pathways associated with cell growth and survival . For instance, certain derivatives have shown efficacy against breast cancer cells by targeting estrogen receptor pathways.

1.3 Antimicrobial Activity
this compound has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic processes within the bacteria . This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance.

Synthesis and Catalytic Applications

2.1 Asymmetric Synthesis
The compound is utilized in asymmetric synthesis processes due to its chiral nature. A notable application involves the use of this compound as a chiral auxiliary in the synthesis of enantiomerically enriched compounds. Studies have reported high enantioselectivities when using specific catalytic systems involving this compound .

2.2 Versatile Catalyst Framework
The benzodioxane scaffold serves as a versatile framework for developing catalysts for various organic transformations. The ability to modify the substituents on the benzodioxane ring allows chemists to tailor catalysts for specific reactions, enhancing their efficiency and selectivity .

Table 1: Summary of Biological Activities

Activity TypeTargeted Receptor/PathwayReference
Antidepressant5-HT1A receptor
AnticancerEstrogen receptor pathways
AntimicrobialBacterial cell wall synthesis
Asymmetric synthesisEnantiomeric compounds

Case Study: Antidepressant Development

In a study published in 2020, researchers synthesized several derivatives of this compound to evaluate their antidepressant potential. The most active compound showed significant binding affinity for the 5-HT1A receptor and exhibited a marked reduction in depressive-like behaviors in animal models .

Case Study: Anticancer Efficacy

Another investigation focused on the anticancer properties of modified benzodioxane derivatives against human breast cancer cells. The study found that certain compounds induced apoptosis through activation of caspase pathways and showed promise as lead compounds for further development .

Q & A

Q. What are the optimal synthetic routes for N-4-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide?

The synthesis typically involves coupling reactions between benzodioxin-6-amine derivatives and activated carbonyl intermediates. For example:

  • Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with a pyridinyl carbonyl chloride in the presence of a base (e.g., Na₂CO₃) under dynamic pH control to form the carboxamide bond .
  • Step 2 : Use polar aprotic solvents (e.g., DMF) with lithium hydride (LiH) as a catalyst to enhance reaction efficiency .
  • Monitoring : Track progress via thin-layer chromatography (TLC) and confirm purity/post-reaction modifications using NMR spectroscopy .

Q. How can researchers confirm the structural integrity of synthesized N-4-pyridinyl derivatives?

Key analytical techniques include:

  • IR Spectroscopy : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm for benzodioxin/pyridine rings) and confirm substitution patterns .
  • Mass Spectrometry (EI-MS) : Validate molecular weight and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or α-glucosidase using colorimetric assays (e.g., Ellman’s method for AChE) .
  • Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HepG2) to assess viability at varying concentrations .

Advanced Research Questions

Q. How can computational models predict the bioactivity of benzodioxin-carboxamide derivatives?

  • Scaffold Hopping : Employ graph neural networks (e.g., EGNN models) to predict interactions with targets like PD-1/PD-L1, even with limited training data on related scaffolds .
  • Docking Studies : Use AutoDock Vina to simulate binding to PARP1 or other enzymes, leveraging the compound’s rigid benzodioxin core for stable interactions .

Q. How do structural discrepancies between X-ray crystallography and computational predictions arise?

  • Crystallographic Refinement : Use SHELX software to resolve electron density ambiguities, particularly for flexible substituents (e.g., pyridinyl groups) .
  • Validation : Compare experimental bond angles/distances (from .cif files) with density functional theory (DFT)-optimized geometries .

Q. What strategies resolve contradictions between in vitro and in silico activity data?

  • Dose-Response Analysis : Re-test compounds at non-saturating concentrations to rule out assay artifacts .
  • Binding Kinetics : Use surface plasmon resonance (SPR) to measure association/dissociation rates, which may explain mismatches with static docking scores .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyridine ring to enhance enzyme inhibition .
  • Bioisosteric Replacement : Replace the benzodioxin ring with a thiophene moiety and compare activity via IC₅₀ assays .

Methodological Notes

  • Abbreviations : Full chemical names are retained (e.g., "N-4-pyridinyl" not abbreviated).

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